4-Butylbenzyl Bromide
Overview
Description
4-Butylbenzyl Bromide is a chemical compound used in various organic syntheses. Its properties and reactions make it an important intermediate in chemical research and industry.
Synthesis Analysis
The synthesis of compounds similar to 4-Butylbenzyl Bromide often involves starting materials like 4-bromobenzyl tert-butyldimethylsilyl ether or 4-bromobenzyl tert-butyl ether, or from 4-bromotoluene. The Br group is replaced by Li using n-butyllithium, followed by a series of reactions to yield the desired product (Nassal, 1983).
Molecular Structure Analysis
The molecular structure of related benzyl bromide compounds has been analyzed using various spectroscopic techniques like NMR and IR, revealing detailed insights into their molecular frameworks (Crich, Li, & Shirai, 2009).
Chemical Reactions and Properties
Benzyl bromide derivatives participate in various chemical reactions, such as polycondensations, and have been used as intermediates in synthesizing polymers and other complex organic molecules. Their reactivity under different conditions has been a subject of extensive study (Sato & Yokoyama, 1984).
Physical Properties Analysis
The physical properties of compounds like 4-Butylbenzyl Bromide, including melting points, boiling points, and solubility, are crucial for their application in various chemical processes. Studies often focus on how these properties are influenced by molecular structure and substituents (Bailey, Luderer, & Jordan, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity with other organic compounds, stability under different conditions, and the ability to participate in various types of chemical reactions, are key to understanding the utility of 4-Butylbenzyl Bromide in synthesis and industry (Moriyama, Nakamura, & Togo, 2014).
Scientific Research Applications
Application 1: Nucleophilic Substitution Reaction
- Methods of Application: The reaction was carried out in oil-in-water microemulsions based on various surfactants .
Application 2: Hydrophobic Reactant in Material Science
- Summary of the Application: 4-tert-Butylbenzyl bromide is used as a hydrophobic reactant in material science. It is used to keep loaded mesoporous material particles under continuous stirring .
Application 3: Derivatization for GC–MS Analysis
- Summary of the Application: 4-tert-Butylbenzyl bromide is used for the derivatization of carboxylic acids for GC–MS analysis. Carboxylic acids were analyzed as a 4-tert-butylbenzyl ester after the derivatization with 4-tert-butylbenzyl bromide .
- Results or Outcomes: The method showed good sensitivity and good reproducibility, and was successfully applied to the analysis of rain water samples .
Application 4: Photochemical Benzylic Bromination
- Summary of the Application: 4-tert-Butylbenzyl bromide is used in photochemical benzylic brominations. This involves the use of a NaBrO3/HBr bromine generator in continuous flow mode .
Application 5: Derivatization for GC–MS Analysis
- Summary of the Application: 4-tert-Butylbenzyl bromide is used for the derivatization of carboxylic acids for GC–MS analysis. Carboxylic acids were analyzed as a 4-tert-butylbenzyl ester after the derivatization with 4-tert-butylbenzyl bromide .
- Results or Outcomes: The method showed good sensitivity and good reproducibility, and was successfully applied to the analysis of rain water samples .
Application 6: Photochemical Benzylic Bromination
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-4-butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQBGVFFKGZXJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478625 | |
Record name | 4-Butylbenzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylbenzyl Bromide | |
CAS RN |
10531-16-5 | |
Record name | 4-Butylbenzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Butylbenzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.